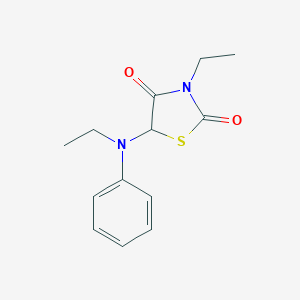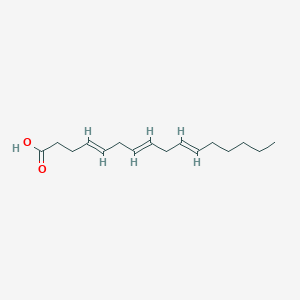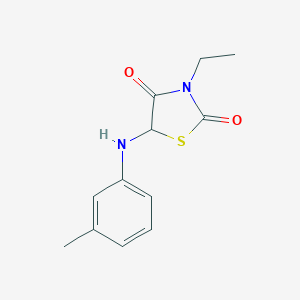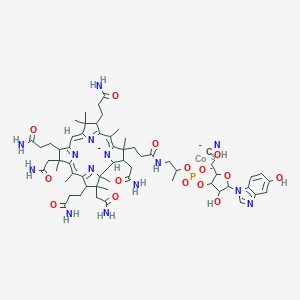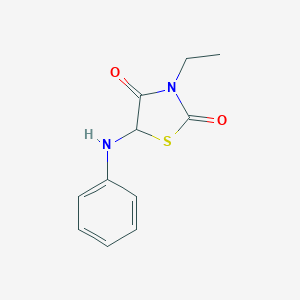
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione, also known as AETD, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones have been widely used in the pharmaceutical industry due to their ability to act as insulin sensitizers and their potential therapeutic effects in treating diabetes, cancer, and other diseases. AETD has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in treating cancer and diabetes. However, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has limitations such as its complex synthesis process and the fact that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans.
未来方向
There are several future directions for research on 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and potential therapeutic effects in treating cancer and diabetes. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans. Furthermore, the potential side effects of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione need to be investigated to determine its safety for human use. Overall, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has potential as a therapeutic agent, but more research is needed to fully understand its effects and limitations.
合成方法
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of aniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is a complex process that requires specific conditions and expertise.
科学研究应用
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in scientific research, particularly in the fields of cancer and diabetes. 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
属性
产品名称 |
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
5-anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)9(16-11(13)15)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3 |
InChI 键 |
VYZOGGLDVOBBOR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
规范 SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





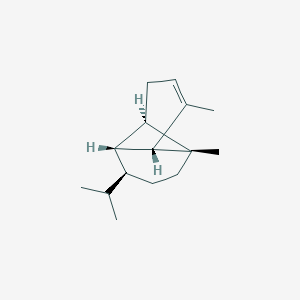
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
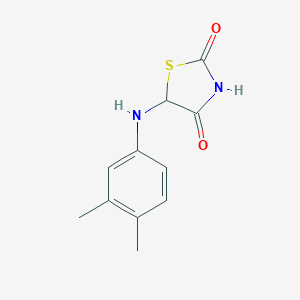

![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

